1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
Overview
Description
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-phenylethanone
- 1-(4-Fluorophenyl)-2-phenylethanone
- 1-(2,4-Dichlorophenyl)-2-(4-chlorophenyl)ethanone
Comparison: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDKMSFNXCASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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